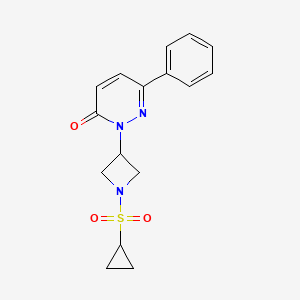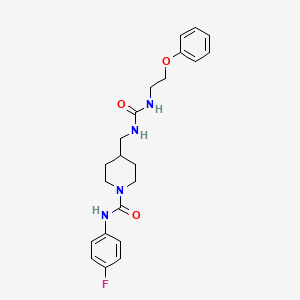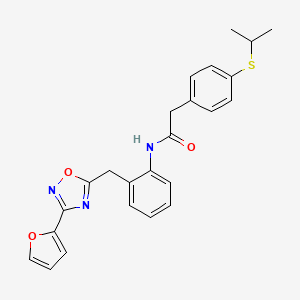
2-(1-Cyclopropylsulfonylazetidin-3-yl)-6-phenylpyridazin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Cyclopropylsulfonylazetidin-3-yl)-6-phenylpyridazin-3-one is a chemical compound that has attracted significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyridazinone derivatives and has shown promising results in preclinical studies.
Wirkmechanismus
The mechanism of action of 2-(1-Cyclopropylsulfonylazetidin-3-yl)-6-phenylpyridazin-3-one is not fully understood. However, it has been proposed that this compound may exert its anticancer activity by inhibiting the activity of certain enzymes involved in cell proliferation and survival. It may also induce cell death by activating apoptosis pathways. In addition, this compound has been shown to inhibit the activity of certain enzymes involved in the inflammatory response, such as cyclooxygenase-2 (COX-2).
Biochemical and Physiological Effects:
In addition to its anticancer and anti-inflammatory activities, 2-(1-Cyclopropylsulfonylazetidin-3-yl)-6-phenylpyridazin-3-one has been found to exhibit other biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes involved in cholesterol biosynthesis, such as HMG-CoA reductase. It may also have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(1-Cyclopropylsulfonylazetidin-3-yl)-6-phenylpyridazin-3-one in lab experiments is its potential therapeutic applications. This compound has shown promising results in preclinical studies and may be developed into a new class of drugs for the treatment of cancer, inflammation, and viral infections. However, one limitation of using this compound is its relatively complex synthesis method, which may limit its availability for research purposes.
Zukünftige Richtungen
There are several future directions for the research on 2-(1-Cyclopropylsulfonylazetidin-3-yl)-6-phenylpyridazin-3-one. One direction is to further investigate its mechanism of action and identify the specific molecular targets that it interacts with. Another direction is to optimize its synthesis method to improve its yield and purity. Additionally, future research could focus on developing new derivatives of this compound with improved pharmacological properties and reduced toxicity. Finally, clinical trials could be conducted to evaluate the safety and efficacy of this compound in humans.
Synthesemethoden
The synthesis of 2-(1-Cyclopropylsulfonylazetidin-3-yl)-6-phenylpyridazin-3-one involves the reaction of 2,6-dichloropyridine-3-carboxylic acid with cyclopropylamine, followed by the addition of sodium hydride and phenylsulfonyl chloride. The resulting product is then purified using column chromatography to obtain the desired compound.
Wissenschaftliche Forschungsanwendungen
2-(1-Cyclopropylsulfonylazetidin-3-yl)-6-phenylpyridazin-3-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, anti-inflammatory, and antiviral activities. In preclinical studies, this compound has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to reduce inflammation in animal models of arthritis and inhibit the replication of the hepatitis C virus.
Eigenschaften
IUPAC Name |
2-(1-cyclopropylsulfonylazetidin-3-yl)-6-phenylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S/c20-16-9-8-15(12-4-2-1-3-5-12)17-19(16)13-10-18(11-13)23(21,22)14-6-7-14/h1-5,8-9,13-14H,6-7,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZNLWELSASZLQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CC(C2)N3C(=O)C=CC(=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(Cyclopropanesulfonyl)azetidin-3-yl]-6-phenyl-2,3-dihydropyridazin-3-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-1-[2-(3-methylphenoxy)ethyl]benzimidazole](/img/structure/B2516648.png)



![3-phenyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[c]isoxazole-5-carboxamide](/img/structure/B2516656.png)
![3-chloro-N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2516657.png)
![N-([1,3]Thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2516658.png)


![N-[(4-acetylphenyl)carbamothioyl]acetamide](/img/structure/B2516666.png)

![3-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]propan-1-amine](/img/structure/B2516669.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-2-(4-chlorophenoxy)-N-(2-(diethylamino)ethyl)acetamide hydrochloride](/img/structure/B2516671.png)